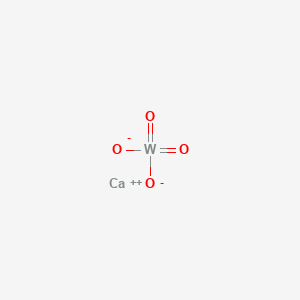
Tungstate calcium (T-4)-lead-doped
Cat. No. B8814452
Key on ui cas rn:
68784-53-2
M. Wt: 287.92 g/mol
InChI Key: FDMFQOCGNBYKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04313914
Procedure details


reacting the sodium tungstate in the leach liquor with the calcium carbonate at a temperature of at least about 130° C. to form sodium carbonate and solid calcium tungstate in the slurry, while providing sufficient carbon dioxide overpressure to the slurry to convert sodium carbonate in the slurry to sodium bicarbonate and thereby promote the conversion of sodium tungstate to calcium tungstate, thereby forming a product slurry containing a sodium bicarbonate liquor and a solid calcium tungstate concentrate,
Name
sodium tungstate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[O-:1][W:2]([O-:5])(=[O:4])=[O:3].[Na+:6].[Na+].[C:8](=[O:11])([O-:10])[O-:9].[Ca+2:12]>>[C:8](=[O:9])([O-:11])[O-:10].[Na+:6].[Na+:6].[O-:4][W:2]([O-:5])(=[O:3])=[O:1].[Ca+2:12] |f:0.1.2,3.4,5.6.7,8.9|
|
Inputs


Step One
|
Name
|
sodium tungstate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of at least about 130° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-][W](=O)(=O)[O-].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04313914
Procedure details


reacting the sodium tungstate in the leach liquor with the calcium carbonate at a temperature of at least about 130° C. to form sodium carbonate and solid calcium tungstate in the slurry, while providing sufficient carbon dioxide overpressure to the slurry to convert sodium carbonate in the slurry to sodium bicarbonate and thereby promote the conversion of sodium tungstate to calcium tungstate, thereby forming a product slurry containing a sodium bicarbonate liquor and a solid calcium tungstate concentrate,
Name
sodium tungstate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[O-:1][W:2]([O-:5])(=[O:4])=[O:3].[Na+:6].[Na+].[C:8](=[O:11])([O-:10])[O-:9].[Ca+2:12]>>[C:8](=[O:9])([O-:11])[O-:10].[Na+:6].[Na+:6].[O-:4][W:2]([O-:5])(=[O:3])=[O:1].[Ca+2:12] |f:0.1.2,3.4,5.6.7,8.9|
|
Inputs


Step One
|
Name
|
sodium tungstate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of at least about 130° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-][W](=O)(=O)[O-].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
